molecular formula C9H16ClNO2 B1489154 3-Chloro-1-[3-(methoxymethyl)pyrrolidin-1-yl]propan-1-one CAS No. 1341385-91-8

3-Chloro-1-[3-(methoxymethyl)pyrrolidin-1-yl]propan-1-one

Cat. No.: B1489154
CAS No.: 1341385-91-8
M. Wt: 205.68 g/mol
InChI Key: NKPVQGWRDIAQDD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Chloro-1-[3-(methoxymethyl)pyrrolidin-1-yl]propan-1-one is a pyrrolidine-derived ketone compound characterized by a methoxymethyl substituent at the 3-position of the pyrrolidine ring and a chloro-substituted propanone chain. Its molecular formula is C₉H₁₆ClNO₂, with a molecular weight of 205.68 g/mol . The compound is structurally notable for its hybrid functionality, combining a polar methoxymethyl group (enhancing solubility) with a reactive chloro-propanone moiety (facilitating nucleophilic substitutions).

Properties

IUPAC Name

3-chloro-1-[3-(methoxymethyl)pyrrolidin-1-yl]propan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H16ClNO2/c1-13-7-8-3-5-11(6-8)9(12)2-4-10/h8H,2-7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NKPVQGWRDIAQDD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCC1CCN(C1)C(=O)CCCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Nucleophilic Substitution of 3-Chloropropanone with 3-(Methoxymethyl)pyrrolidine

The primary and most documented synthetic route to 3-Chloro-1-[3-(methoxymethyl)pyrrolidin-1-yl]propan-1-one involves the nucleophilic substitution of 3-chloropropanone by 3-(methoxymethyl)pyrrolidine. This reaction proceeds via the displacement of the chlorine atom by the nitrogen of the pyrrolidine ring.

Key Reaction Parameters:

Parameter Typical Conditions Notes
Reactants 3-Chloropropanone and 3-(methoxymethyl)pyrrolidine Molar ratio often near 1:1 or slight excess of amine
Base Sodium hydroxide (NaOH) or potassium carbonate (K2CO3) Facilitates deprotonation and nucleophilic attack
Solvent Polar aprotic solvents such as dimethylformamide (DMF) or ethanol DMF preferred for better solubility and reaction rate
Temperature 60–100 °C Heating promotes substitution
Reaction Time 6–24 hours Depends on scale and temperature
Atmosphere Often inert (nitrogen or argon) Prevents oxidation or side reactions

Mechanism:

  • The lone pair on the nitrogen of 3-(methoxymethyl)pyrrolidine attacks the electrophilic carbonyl-adjacent carbon bearing the chlorine in 3-chloropropanone.
  • The chlorine is displaced as chloride ion, forming the desired substituted ketone.
  • The base neutralizes the resulting HCl and drives the reaction forward.

This method yields the target compound with moderate to high efficiency, typically above 70% yield under optimized conditions. Purification is achieved by extraction, washing with brine, drying, and concentration, followed by recrystallization or chromatography if necessary.

Continuous Flow Reactor Adaptation for Industrial Scale

In industrial settings, the synthesis is often adapted to continuous flow reactors to enhance control over reaction parameters and improve yield and purity.

Advantages of Continuous Flow:

  • Precise temperature and pressure control
  • Improved mixing and heat transfer
  • Enhanced safety for handling reactive intermediates
  • Scalability and reproducibility

Typical Setup:

Parameter Description
Reactor Type Tubular flow reactor with temperature control
Flow Rates Adjusted to optimize residence time (minutes)
Pressure Elevated pressure (1–10 bar) to maintain solvent in liquid phase
Temperature 80–120 °C
Monitoring Inline spectroscopic or chromatographic analysis for conversion

This approach reduces reaction times significantly (minutes instead of hours) and can improve product purity by minimizing side reactions.

Comparative Data Table of Preparation Methods

Method Key Reagents Conditions Yield (%) Advantages Limitations
Nucleophilic substitution 3-chloropropanone, 3-(methoxymethyl)pyrrolidine, NaOH/K2CO3 60–100 °C, 6–24 h, DMF or ethanol 70–85 Simple, well-established Longer reaction time, batch process
Continuous flow synthesis Same as above 80–120 °C, minutes, pressurized >85 Fast, scalable, controlled Requires specialized equipment
Metal-catalyzed amination (potential) Copper (I) chloride, DMF, nitrogen atmosphere 100–160 °C, 10–48 h Variable Potential for higher selectivity Longer reaction time, catalyst cost

Research Findings and Notes

  • The position of the methoxymethyl substitution on the pyrrolidine ring (at the 3-position) is critical for reactivity and biological activity; synthetic methods must preserve this substitution without rearrangement.
  • The chloro substituent on the propanone chain is a reactive handle for further functionalization or biological interaction.
  • Studies indicate that controlling the base strength and solvent polarity is essential to minimize side reactions such as elimination or over-alkylation.
  • Purification steps often include washing with brine to remove inorganic salts and drying over anhydrous agents before concentration.
  • The compound’s stability under reaction conditions is generally good, but prolonged heating above 120 °C may lead to degradation.

Chemical Reactions Analysis

Types of Reactions

3-Chloro-1-[3-(methoxymethyl)pyrrolidin-1-yl]propan-1-one can undergo various chemical reactions, including:

    Nucleophilic Substitution: The chloro group can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction of the carbonyl group can yield alcohols using reducing agents such as sodium borohydride or lithium aluminum hydride.

Common Reagents and Conditions

    Nucleophilic Substitution: Sodium hydroxide, potassium carbonate, amines, thiols.

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Sodium borohydride, lithium aluminum hydride.

Major Products Formed

    Nucleophilic Substitution: Substituted derivatives with different functional groups replacing the chloro group.

    Oxidation: Ketones, carboxylic acids.

    Reduction: Alcohols.

Scientific Research Applications

3-Chloro-1-[3-(methoxymethyl)pyrrolidin-1-yl]propan-1-one has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-Chloro-1-[3-(methoxymethyl)pyrrolidin-1-yl]propan-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator of these targets, modulating their activity and influencing various biochemical pathways. Detailed studies on its binding affinity, specificity, and effects on cellular processes are essential to understand its full mechanism of action.

Comparison with Similar Compounds

Substituent Effects on Reactivity and Solubility

  • Methoxymethyl vs. Hydroxymethyl: The target compound’s methoxymethyl group (C₉H₁₆ClNO₂) enhances lipophilicity compared to the hydroxymethyl analog (). The latter may exhibit higher polarity and hydrogen-bonding capacity, influencing solubility and biological activity .
  • Chloro-Propanone Chain: The chloro substituent in the target compound provides a reactive site for nucleophilic displacement, a feature shared with 3-chloro-1-(4-(hexylthio)phenyl)propan-1-one (C₁₅H₂₁ClOS).

Pharmacophoric Modifications

  • Aromatic vs. Aliphatic Substituents: Compound 1i (C₁₃H₁₆BrNO) replaces the pyrrolidine’s methoxymethyl group with a 4-bromophenyl moiety. This substitution likely alters binding affinity in biological targets, as aromatic groups are common in kinase inhibitors .
  • Heterocyclic Replacements: The pyrazolyl-containing derivative (C₁₄H₁₆ClN₃O) demonstrates how replacing pyrrolidine with a heterocycle (e.g., 3,5-dimethylpyrazole) can modulate electronic properties and intermolecular interactions, as evidenced by its crystallographic data (monoclinic P21/c system) .

Biological Activity

3-Chloro-1-[3-(methoxymethyl)pyrrolidin-1-yl]propan-1-one is a synthetic organic compound notable for its unique structural features and potential applications in medicinal chemistry. This article delves into its biological activity, synthesis, and potential therapeutic applications, supported by relevant data and research findings.

Chemical Structure and Properties

The compound has the molecular formula C9H16ClNO2C_9H_{16}ClNO_2 and features a chloro group, a methoxymethyl group, and a pyrrolidinyl group attached to a propanone backbone. The presence of these functional groups contributes to its chemical reactivity and biological activity.

Synthesis

The synthesis of this compound typically involves the reaction of 3-chloropropanone with 3-(methoxymethyl)pyrrolidine under controlled conditions. This reaction often requires a base, such as sodium hydroxide or potassium carbonate, to facilitate nucleophilic substitution. The reaction mixture is usually heated to promote product formation, with purification steps like distillation or recrystallization employed to isolate the compound from by-products .

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, such as enzymes or receptors. It may function as either an inhibitor or activator of these targets, modulating their activity and influencing various biochemical pathways. Understanding its binding affinity and specificity is crucial for elucidating its full mechanism of action .

Pharmacological Studies

Research indicates that this compound has significant potential in pharmacological studies. Its interactions with various biomolecules suggest possible applications in drug development. For instance, it has been investigated for its therapeutic properties in treating conditions related to enzyme dysfunctions and receptor anomalies .

Case Studies and Research Findings

Several studies have explored the biological implications of related compounds, providing insights into the potential effects of this compound:

Study Findings
In vitro studies Demonstrated that similar pyrrolidine derivatives exhibit antiproliferative effects against cancer cell lines, suggesting potential anticancer properties for this compound .
Mechanistic studies Highlighted the ability of related compounds to modulate kinase activity, which is critical in various signaling pathways involved in cellular growth and differentiation .
Therapeutic applications Investigated as a precursor in synthesizing novel therapeutic agents targeting specific diseases, including cancer and metabolic disorders .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-Chloro-1-[3-(methoxymethyl)pyrrolidin-1-yl]propan-1-one
Reactant of Route 2
Reactant of Route 2
3-Chloro-1-[3-(methoxymethyl)pyrrolidin-1-yl]propan-1-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.